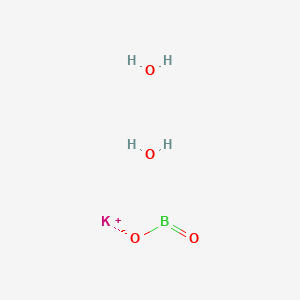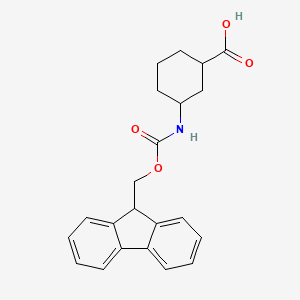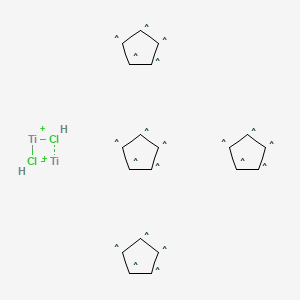
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, also known as (Cp₂TiCl)₂, is an organometallic compound that belongs to the class of metallocenes. It consists of two cyclopentadienyl (Cp) rings bound to a titanium center, with a chlorine atom also attached to the titanium. This compound is notable for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-chlorotitanium(III) dimer typically involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂). This reduction can be achieved using various reducing agents such as zinc, aluminum, or manganese . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium(III) species. The general reaction is as follows:
2Cp2TiCl2+2Zn→(Cp2TiCl)2+2ZnCl2
Industrial Production Methods
While the industrial production methods for this compound are not as well-documented as laboratory synthesis, the principles remain similar. The process involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride using a suitable reducing agent under controlled conditions to ensure the purity and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer undergoes various types of chemical reactions, including:
Reduction: The compound can be further reduced to form lower oxidation state titanium species.
Oxidation: It can be oxidized to bis-(cyclopentadienyl)titanium(IV) dichloride.
Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Reducing Agents: Zinc, aluminum, manganese.
Oxidizing Agents: Oxygen, halogens.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
Reduction: Formation of lower oxidation state titanium species.
Oxidation: Formation of bis-(cyclopentadienyl)titanium(IV) dichloride.
Substitution: Formation of substituted cyclopentadienyl titanium complexes.
Wissenschaftliche Forschungsanwendungen
Bis-(cyclopentadienyl)-chlorotitanium(III) dimer has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which bis-(cyclopentadienyl)-chlorotitanium(III) dimer exerts its effects involves the transfer of electrons from the titanium center to other molecules. This electron transfer can initiate various chemical reactions, such as radical formation and bond cleavage. The compound’s reactivity is largely due to the presence of the unpaired electron on the titanium center, which makes it a powerful reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂): This compound is the oxidized form of bis-(cyclopentadienyl)-chlorotitanium(III) dimer and is less reactive due to the absence of an unpaired electron.
Bis-(cyclopentadienyl)-dimethyl-titanium (Cp₂TiMe₂): This compound has two methyl groups instead of a chlorine atom and exhibits different reactivity patterns.
Bis-(cyclopentadienyl)-zirconium dichloride (Cp₂ZrCl₂): A similar compound with zirconium instead of titanium, showing different catalytic properties.
Uniqueness
This compound is unique due to its high reactivity and ability to participate in single-electron transfer processes. This makes it particularly valuable in radical chemistry and as a catalyst in various organic transformations .
Eigenschaften
InChI |
InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQDWGCZUTYPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2Ti2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)
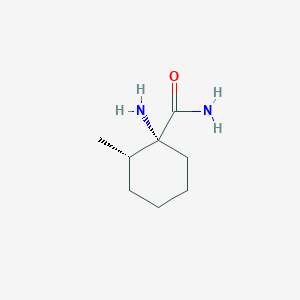

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)
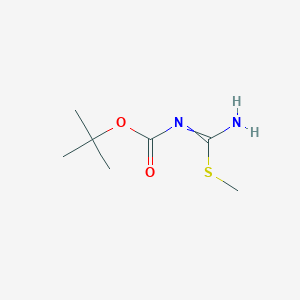
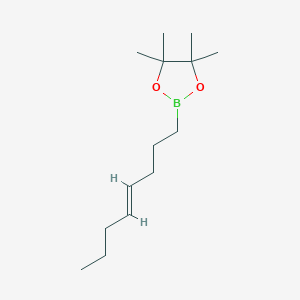
![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)
